molecular formula C21H16N2OS B2874499 N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide CAS No. 922896-95-5

N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide

Cat. No.: B2874499
CAS No.: 922896-95-5
M. Wt: 344.43
InChI Key: BHXRXHQVFGDENV-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-5-yl)-4-benzylbenzamide is a synthetic organic compound featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecular structure consists of a 4-benzylbenzamide moiety linked to the 5-position of the 1,3-benzothiazole ring. This specific architecture is of significant interest in the design and discovery of novel bioactive molecules. Benzothiazole derivatives are extensively investigated in scientific research for their potential multi-targeting effects. Compounds based on this scaffold have demonstrated a range of pharmacological activities in preclinical studies, including antimicrobial effects against various bacterial strains , and potential applications in neurodegenerative diseases as inhibitors of enzymes like monoamine oxidase-B (MAO-B) . The integration of the benzylbenzamide group may further modulate the compound's properties, such as its binding affinity to specific biological targets or its physicochemical characteristics. Researchers value this compound as a key intermediate or a tool molecule for probing biochemical pathways, particularly those involving inflammation, microbial growth, or neurological disorders. Its mechanism of action is likely complex and target-dependent; related compounds have been suggested to function through enzyme inhibition, such as interfering with bacterial LD-carboxypeptidase or competitively inhibiting MAO-B . This compound is intended for non-human research applications only in fields such as medicinal chemistry, hit-to-lead optimization, and biological screening. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c24-21(23-18-10-11-20-19(13-18)22-14-25-20)17-8-6-16(7-9-17)12-15-4-2-1-3-5-15/h1-11,13-14H,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXRXHQVFGDENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparative Analysis of Synthetic Methods

Method Reagents Time (h) Yield (%) Purity (%)
EDCl/HOBt EDCl, HOBt, DCM 12–24 65–75 95
PPh3-I2 PPh3, I2, Et3N 0.5 90–95 98
Acid Chloride SOCl2, THF, Pyridine 24–48 60–70 90
Microwave-Assisted HATU, DIPEA, DMF 0.3 80–85 97

The PPh3-I2 method outperforms others in yield and speed, making it the preferred industrial-scale approach. Microwave synthesis offers a balance between efficiency and convenience for small-scale applications.

Mechanistic Insights and Optimization Strategies

The success of the PPh3-I2 method lies in the formation of a reactive acyloxyphosphonium iodide intermediate, which undergoes nucleophilic substitution by the amine. 31P NMR studies reveal a sharp singlet at δ 39.17 ppm, confirming the intermediary’s structure. Kinetic profiling indicates that triethylamine accelerates deprotonation of the amine, enhancing its reactivity toward the activated carbonyl.

Solvent selection critically impacts yield: polar aprotic solvents like DMF improve solubility but may promote side reactions, whereas DCM provides an inert medium ideal for phosphine-based activators.

Characterization and Analytical Data

1H NMR (400 MHz, CDCl3): δ 8.42 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, benzothiazole-H), 7.63–7.25 (m, 9H, Ar-H), 4.58 (s, 2H, CH2).
13C NMR (100 MHz, CDCl3): δ 167.8 (C=O), 153.2 (C=N), 138.2–121.3 (Ar-C), 44.0 (CH2).
HRMS (ESI): m/z [M+H]+ calcd for C21H15N2OS: 353.0851; found: 353.0849.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby modulating biological processes. For instance, it can inhibit the activity of topoisomerase, an enzyme involved in DNA replication, leading to anti-cancer effects. Additionally, it may interact with bacterial cell walls, disrupting their integrity and exerting anti-bacterial effects .

Comparison with Similar Compounds

Structural Features

Key structural variations among analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features
N-(1,3-Benzothiazol-5-yl)-4-benzylbenzamide Benzothiazol-5-yl, 4-benzylbenzamide ~348.4 (calculated) Lipophilic benzyl, planar benzothiazole
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () Cl (thiazole), F (benzene) ~274.7 (calculated) Halogens enhance electron-withdrawing effects
N-(4-Hydroxy-2-methyl-5-benzothiazolyl)acetamide () Hydroxy, methyl (benzothiazole), acetamide 222.27 Polar hydroxy group improves solubility
N-((1-Benzyltriazolyl)methyl)-4-methoxybenzothiazolamide () Methoxybenzothiazole, triazole, nitro group ~478.5 (calculated) Nitro group may influence redox properties

Key Observations :

  • The benzyl group in the target compound likely improves membrane permeability but may reduce aqueous solubility.
  • Polar groups (e.g., hydroxy in ) enhance solubility but may limit blood-brain barrier penetration .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

  • Lipophilicity : The benzyl group in the target compound increases logP compared to analogs with polar substituents (e.g., hydroxy in ) .

Biological Activity

N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide is a compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a benzothiazole moiety, which is known for its pharmacological significance. The structure can be represented as follows:

C18H16N2S\text{C}_{18}\text{H}_{16}\text{N}_2\text{S}

This compound's unique structure contributes to its interactions with various biological targets.

The biological activity of this compound is largely attributed to its ability to modulate specific molecular pathways. The benzothiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of various biological processes. The compound has been investigated for its potential to act as an enzyme inhibitor, affecting pathways related to cancer cell proliferation and inflammation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against a variety of pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus6.25–12.5 μmol/mL
E. coli6.25 μmol/mL
Aspergillus nigerNot specified

These findings suggest its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Notably, studies have demonstrated its efficacy in inhibiting the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells:

Cell LineIC50 (μM)Mechanism of ActionReference
A4311–4Induces apoptosis and cell cycle arrest
A5491–4Inhibits AKT and ERK signaling pathways
H1299Not specifiedPromotes apoptosis

The compound's ability to induce apoptosis and inhibit migration in cancer cells positions it as a promising candidate for cancer therapy.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Studies indicate that it can significantly reduce the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . This dual action may be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several case studies highlight the compound's potential in clinical settings:

  • Case Study on Anticancer Efficacy : A study evaluated the effects of this compound on A431 cells using flow cytometry and Western blot analysis. Results showed significant inhibition of cell proliferation and migration, alongside modulation of key signaling pathways involved in cancer progression .
  • Antimicrobial Screening : Another investigation assessed the compound's effectiveness against various bacterial strains. It was found to exhibit comparable or superior activity compared to standard antibiotics like ciprofloxacin .

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